molecular formula C9H7Cl2FO B15248812 2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone

2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone

Cat. No.: B15248812
M. Wt: 221.05 g/mol
InChI Key: SHWODMQRWGYCSP-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone is an organic compound with a complex structure that includes chlorine, fluorine, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the choice of solvents and purification methods is optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines in the presence of a base.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

2-chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H7Cl2FO/c1-5-7(12)3-2-6(9(5)11)8(13)4-10/h2-3H,4H2,1H3

InChI Key

SHWODMQRWGYCSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)CCl)F

Origin of Product

United States

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